REACTION_CXSMILES
|
[Na].[OH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9]C(=O)C(F)(F)F.Br[CH2:17][CH:18]=[CH:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)C>[O:2]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[NH:9][CH:18]([CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:17]1 |^1:0|
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Name
|
|
Quantity
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5.9 g
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Type
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reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)NC(C(F)(F)F)=O
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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BrCC=CC(=O)OCC
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Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
the mixture is heated at 80° C. for 1.5 h.
|
Duration
|
1.5 h
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Name
|
|
Type
|
|
Smiles
|
O1CC(NC2=C1C=CC=C2)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |